molecular formula C10H15ClN2O B1379684 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride CAS No. 117044-51-6

2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride

Cat. No. B1379684
CAS RN: 117044-51-6
M. Wt: 214.69 g/mol
InChI Key: YCJGNWQRDLGMCT-UHFFFAOYSA-N
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Description

“2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for “2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride” is 1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride” is a powder with a melting point of 292-296°C . It is stored at room temperature .

Scientific Research Applications

Structural Analysis and Molecular Behavior

The structural properties and molecular behavior of compounds similar to 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride have been extensively studied. For instance, the crystal structure and hydrogen bonding patterns of related acetamides have been characterized, providing insight into their conformational preferences and potential interactions in various environments (Gowda et al., 2007); (Gowda et al., 2009). These studies offer fundamental insights that can be applied to understand the physical and chemical properties of 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride, potentially guiding its application in various scientific research fields.

Potential in Polymer and Materials Science

Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide showcases the potential of these compounds in the development of new pesticides (Olszewska et al., 2009). While not directly related to 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride, these studies suggest that modifications to the acetamide structure can significantly alter its properties and applications, hinting at the versatility of such compounds in materials science and agricultural research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-3-4-9(5-8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJGNWQRDLGMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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